molecular formula C17H13Cl2N3O B14205609 2,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide CAS No. 824969-13-3

2,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B14205609
CAS No.: 824969-13-3
M. Wt: 346.2 g/mol
InChI Key: NLNVLBZZQSYBNV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a pyrazole ring substituted with a methyl group at the 5 position, and a phenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Coupling with Benzamide: The final step involves coupling the substituted pyrazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(3-phenyl-1H-pyrazol-4-yl)benzamide: Lacks the methyl group at the 5 position of the pyrazole ring.

    2,4-dichloro-N-(5-methyl-1H-pyrazol-4-yl)benzamide: Lacks the phenyl group at the 3 position of the pyrazole ring.

    2,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)aniline: Contains an aniline group instead of a benzamide group.

Uniqueness

The presence of both the methyl and phenyl groups on the pyrazole ring, along with the dichlorobenzamide moiety, imparts unique chemical and biological properties to 2,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide. These structural features contribute to its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

824969-13-3

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

2,4-dichloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C17H13Cl2N3O/c1-10-15(16(22-21-10)11-5-3-2-4-6-11)20-17(23)13-8-7-12(18)9-14(13)19/h2-9H,1H3,(H,20,23)(H,21,22)

InChI Key

NLNVLBZZQSYBNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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